

The Anti-Arrhythmic Potential of Antazoline Phosphate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Antazoline Phosphate*

Cat. No.: *B1667544*

[Get Quote](#)

Abstract: Antazoline, a first-generation antihistamine, has been repurposed in several regions as a potent and rapid-acting antiarrhythmic agent for the pharmacological cardioversion of recent-onset atrial fibrillation (AF). This technical guide provides an in-depth review of the preclinical and clinical evidence supporting the anti-arrhythmic potential of **antazoline phosphate**. It consolidates quantitative data on its electrophysiological effects, details key experimental methodologies, and visualizes its proposed mechanism of action. This document is intended for researchers, scientists, and drug development professionals investigating novel anti-arrhythmic therapies.

Introduction

Antazoline is an H1-receptor antagonist developed in the 1940s.^[1] Early clinical observations noted its "quinidine-like" properties, suggesting a potential role in managing cardiac arrhythmias.^[1] After decades of limited use in this indication, there has been a resurgence of interest, particularly in Poland, where it is used for the rapid termination of supraventricular arrhythmias.^{[2][3]} Clinical studies have demonstrated that intravenous antazoline is highly effective for the cardioversion of recent-onset AF, with success rates comparable or superior to standard anti-arrhythmic drugs like propafenone and amiodarone.^[3] Its primary mechanism is believed to be consistent with a Vaughan Williams Class Ia anti-arrhythmic, characterized by sodium channel blockade and a moderate inhibition of potassium channels, leading to prolonged cardiac action potentials and refractory periods.

Proposed Mechanism of Action

The anti-arrhythmic effect of antazoline is attributed to its multi-channel blocking properties, which are characteristic of a Class Ia agent. The primary actions include:

- Sodium Channel (INa) Blockade: By inhibiting the fast inward sodium current responsible for Phase 0 of the cardiac action potential, antazoline slows the maximum upstroke velocity (Vmax). This action decreases conduction velocity in the atria, which is reflected by a prolongation of the P wave and QRS complex on an electrocardiogram (ECG). This slowing of conduction can interrupt re-entrant circuits that sustain arrhythmias like AF.
- Potassium Channel (IKr) Blockade: Antazoline also inhibits the rapid component of the delayed rectifier potassium current (IKr). This action prolongs Phase 3 repolarization, leading to an increase in the action potential duration (APD) and the effective refractory period (ERP). This effect is observed as a prolongation of the QT interval on the ECG. An extended refractory period makes the cardiac tissue less susceptible to premature re-excitation, further contributing to the termination of tachyarrhythmias.

While the electrophysiological profile strongly suggests these mechanisms, it is important to note that direct quantitative assessments of antazoline's binding affinity and channel blockade kinetics (e.g., IC₅₀ values for Nav1.5 or hERG channels) are not extensively reported in peer-reviewed literature. The drug's anticholinergic properties may also contribute to its clinical effects, such as a transient increase in heart rate upon administration.

Caption: Proposed mechanism of antazoline's anti-arrhythmic action.

Quantitative Data Presentation

Preclinical Electrophysiological Data

Experiments using an isolated rabbit heart model have provided the most detailed preclinical insights into antazoline's effects on atrial electrophysiology.

Table 1: Preclinical Electrophysiological Effects of Antazoline (20 μ mol/L) in Isolated Rabbit Hearts

Parameter	Baseline + ACh/ISO	Antazoline + ACh/ISO	Absolute Change	P-value
Atrial Action Potential Duration (aAPD)				
Potential Duration (aAPD)	99 ± 11 ms	140 ± 15 ms	+41 ms	<0.01
Atrial Effective Refractory Period (aERP)				
Refractory Period (aERP)	102 ± 13 ms	176 ± 21 ms	+74 ms	<0.05
Atrial Post-Repolarization Refractoriness (aPRR)				
Refractoriness (aPRR)	3 ± 4 ms	36 ± 9 ms	+33 ms	<0.01
Atrial Fibrillation Inducibility				
Inducibility	14 of 20 hearts	0 of 20 hearts	-100%	N/A

Data are presented as mean ± SEM. ACh = Acetylcholine; ISO = Isoproterenol.

Human Electrophysiological and ECG Data

Studies in healthy volunteers and patients undergoing electrophysiological (EP) studies have quantified the in-vivo effects of intravenous antazoline.

Table 2: Effects of Intravenous Antazoline on Human ECG and Intracardiac Conduction Parameters

Parameter	Baseline Value	Value after Antazoline	Absolute/Percent Change	Study Population	Citation
P Wave Duration	101 ± 10 ms	110 ± 16 ms	+9 ms	Healthy Volunteers	
QRS Duration	101 ± 12 ms	107 ± 12 ms	+6 ms	Healthy Volunteers	
QTcF Interval	403 ± 21 ms	448 ± 27 ms	+45 ms	Healthy Volunteers	
HV Interval	46.9 ± 1.8 ms	53.7 ± 2.6 ms	+6.8 ms	EPS Patients	
Right Atrial ERP	204.0 ± 8.1 ms	224.7 ± 8.7 ms	+20.7 ms	EPS Patients	
Left Atrial ERP	206.0 ± 8.2 ms	228.7 ± 9.1 ms	+22.7 ms	EPS Patients	
Stroke Volume	94.9 ± 21.8 mL	82.4 ± 19.6 mL	-12.5 mL	Healthy Volunteers	

Data are presented as mean ± SD or mean ± SEM as reported in the source. ERP = Effective Refractory Period.

Clinical Efficacy Data

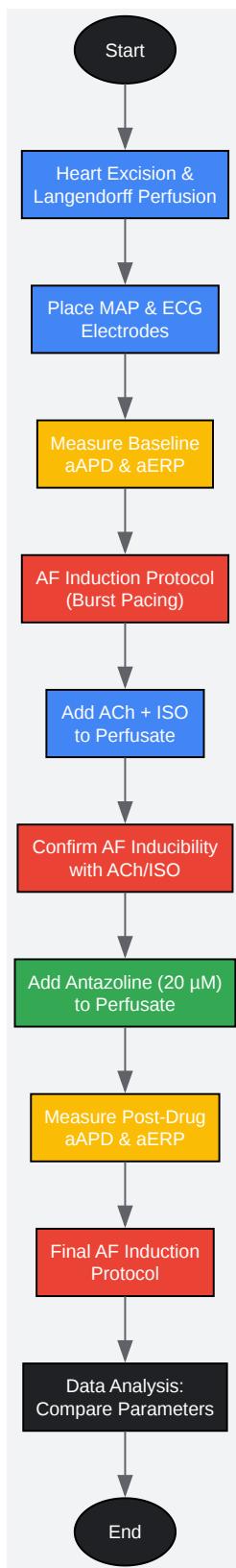
Multiple clinical studies and registries have evaluated the efficacy of antazoline for the pharmacological cardioversion of AF.

Table 3: Clinical Efficacy of Antazoline for Pharmacological Cardioversion of Atrial Fibrillation

Study	Comparison Group	Antazoline Success Rate	Comparison Success Rate	Relative Risk (95% CI)	P-value
CANT Study	Amiodarone	85.3%	66.7%	1.28 (1.13–1.45)	<0.001
CANT Study	Propafenone	85.3%	78.6%	1.09 (0.91–1.30)	0.317
CANT II Study (Pre-PSM)	Amiodarone	78.3%	66.9%	1.17 (1.07–1.28)	<0.001
CANT II Study (Pre-PSM)	Propafenone	78.3%	72.7%	1.08 (0.97–1.20)	0.14
CANT II Study (Post-PSM)	Non-Antazoline Group	84.2%	66.7%	1.26 (1.11–1.43)	<0.001

PSM = Propensity Score Matching.

Experimental Protocols


Preclinical Isolated Heart Model (Rabbit)

This protocol, adapted from Frommeyer et al. (2017), is designed to assess the effects of antazoline on atrial electrophysiology and AF inducibility in an ex-vivo whole-heart model.

- **Animal Preparation:** New Zealand white rabbits are anesthetized. The heart is rapidly excised and mounted on a Langendorff apparatus for retrograde perfusion via the aorta.
- **Perfusion:** The heart is perfused with a modified Tyrode's solution, oxygenated with 95% O₂ and 5% CO₂, and maintained at 37°C.
- **Electrophysiological Recordings:** Four monophasic action potential (MAP) electrodes are placed on the epicardial surfaces of the right and left atria to record local action potentials. A

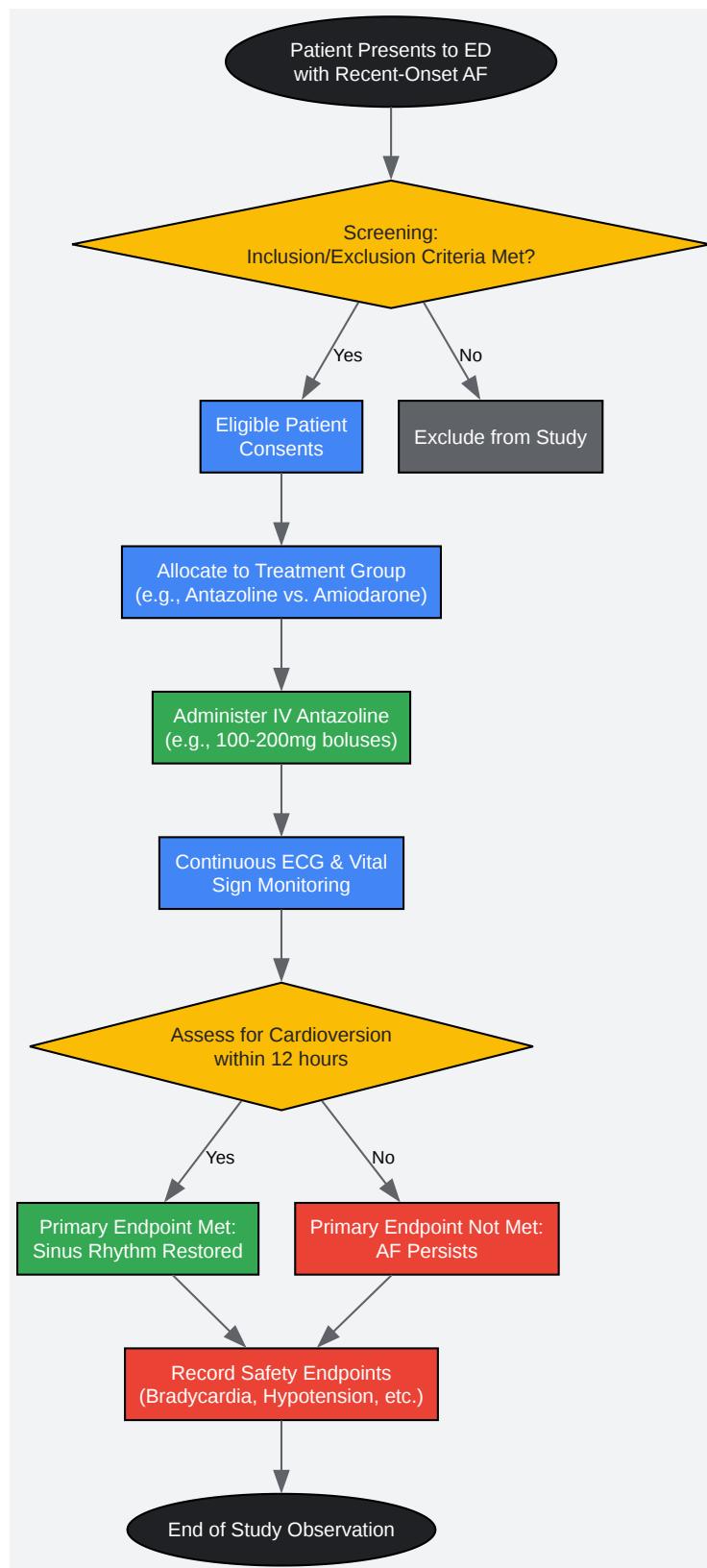
volume-conducted ECG is also recorded.

- Baseline Measurements: Atrial action potential duration (aAPD) and atrial effective refractory period (aERP) are measured at baseline using a standard S1-S2 programmed stimulation protocol.
- AF Induction Protocol:
 - AF is induced using a burst pacing protocol (e.g., 50 Hz for 5 seconds).
 - To increase AF susceptibility, a combination of acetylcholine (1 μ mol/L) and isoproterenol (1 μ mol/L) is added to the perfusate.
 - The burst pacing protocol is repeated to confirm AF inducibility.
- Drug Administration: Antazoline (20 μ mol/L) is added to the perfusate containing acetylcholine and isoproterenol.
- Post-Drug Assessment: After a 15-minute equilibration period, aAPD and aERP are remeasured, and the AF induction protocol is repeated to assess the drug's efficacy in suppressing arrhythmia.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the isolated rabbit heart model.

Human In-Vivo Electrophysiology Study


This protocol, based on the methodology described by Bińkowski et al. (2018), evaluates the electrophysiological effects of antazoline in patients undergoing clinical EP studies.

- Patient Selection: Patients scheduled for catheter ablation of supraventricular arrhythmias are enrolled. A baseline EP study is performed to confirm the primary arrhythmia and rule out other conduction diseases.
- Catheter Placement: Standard EP catheters are placed in the high right atrium (HRA), His bundle region, coronary sinus (CS), and right ventricular apex (RVA).
- Baseline Measurements: A comprehensive set of baseline electrophysiological parameters is recorded, including:
 - Surface ECG intervals (QRS, QT, QTc).
 - Intracardiac intervals (AH, HV).
 - Sinus node recovery time (SNRT).
 - Wenckebach point.
 - Atrial and atrioventricular nodal effective refractory periods (AERP, AVNERP).
- Drug Administration: Antazoline is administered intravenously in cumulative boluses (e.g., 100 mg, followed by another 100 mg, then a final 100 mg for a total of 300 mg).
- Repeat Measurements: Five minutes after each bolus, the full set of electrophysiological measurements is repeated to assess dose-dependent effects.
- Monitoring: Continuous ECG and noninvasive blood pressure are monitored throughout the procedure and for at least 2 hours post-procedure.

Clinical Trial for Pharmacological Cardioversion

This generalized protocol is based on the design of the CANT and CANT II registry studies for evaluating antazoline in an emergency department setting.

- Patient Population: Eligible patients present to the emergency department with symptomatic, recent-onset (e.g., < 48 hours) atrial fibrillation. Key exclusion criteria include hemodynamic instability, significant structural heart disease (e.g., severe heart failure), sick sinus syndrome, or high-degree AV block.
- Randomization/Allocation: Patients are allocated to receive an anti-arrhythmic drug at the discretion of the attending physician (in an observational registry) or are randomized to a specific treatment arm (e.g., Antazoline vs. Amiodarone).
- Drug Administration Protocol:
 - Antazoline Group: Antazoline mesylate is administered intravenously. A typical regimen involves slow (e.g., 3-minute) boluses of 100-200 mg, which can be repeated up to a maximum cumulative dose (e.g., 300-500 mg) until cardioversion occurs or the maximum dose is reached.
- Monitoring: Continuous ECG and vital sign monitoring are performed throughout the infusion and for a defined observation period (e.g., 12-24 hours).
- Primary Endpoint: The primary efficacy endpoint is the successful conversion of AF to sinus rhythm, confirmed by ECG, within a specified timeframe (e.g., 12 hours).
- Safety Endpoints: The primary safety endpoints include the incidence of significant bradycardia (<45 bpm), hypotension requiring intervention, syncope, or other serious adverse events.

[Click to download full resolution via product page](#)**Caption:** Generalized workflow for a clinical study of antazoline.

Safety and Tolerability

In clinical use for AF cardioversion, intravenous antazoline is generally well-tolerated. The most common adverse effects are mild and transient, including nausea, a metallic taste, and flushing. The primary cardiovascular safety concerns are related to its mechanism of action:

- **Bradycardia and Hypotension:** As with other anti-arrhythmics, there is a risk of dose-dependent bradycardia and hypotension.
- **Pro-arrhythmia:** Due to its effect on QT interval prolongation, there is a theoretical risk of pro-arrhythmia, including Torsades de Pointes. However, reported rates of serious adverse events in large registries have been very low.
- **Negative Inotropy:** A reduction in stroke volume has been observed in healthy volunteers, suggesting a mild negative inotropic effect. This warrants caution in patients with significant structural heart disease or heart failure.

Conclusion

Antazoline phosphate demonstrates significant anti-arrhythmic potential, functioning as a potent and rapid-acting agent for the pharmacological cardioversion of atrial fibrillation. Its electrophysiological profile is consistent with a Vaughan Williams Class Ia agent, primarily through the blockade of sodium and potassium channels, which results in slowed atrial conduction and prolonged atrial refractoriness. Preclinical models confirm its ability to increase atrial refractory periods and suppress AF inducibility. This is strongly supported by clinical data from large registries showing high rates of successful cardioversion with a favorable safety profile in selected patient populations. Further research, particularly rigorous randomized controlled trials and preclinical studies to quantify its specific ion channel affinities, is necessary to fully elucidate its mechanism and firmly establish its role in modern arrhythmia management.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Antazoline—insights into drug-induced electrocardiographic and hemodynamic effects: Results of the ELEPHANT II substudy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intravenous antazoline, a first-generation antihistaminic drug with antiarrhythmic properties, is a suitable agent for pharmacological cardioversion of atrial fibrillation induced during pulmonary vein isolation due to the lack of influence on atrio-venous conduction and high clinical effectiveness (AntaEP Study) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological Cardioversion With Antazoline in Atrial Fibrillation: The Results of the CANT Study - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Anti-Arrhythmic Potential of Antazoline Phosphate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1667544#investigating-the-anti-arrhythmic-potential-of-antazoline-phosphate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com